N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9,15,21H,10H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDITWXNKQKUAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with g protein-gated inwardly-rectifying potassium (girk) channels.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes.
Biological Activity
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and materials science. This compound features a unique combination of thiophene and oxalamide functionalities, which contribute to its diverse biological activities. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. Its structure includes two thiophene rings and an oxalamide linkage, which are crucial for its biological interactions (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S2 |
| Molecular Weight | 386.48 g/mol |
| IUPAC Name | N1-((5-hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide |
| CAS Number | 1421514-04-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the oxalamide linkage facilitates hydrogen bonding with biological molecules, influencing their function.
Potential Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : It has been suggested that the compound can inhibit pro-inflammatory pathways, potentially through the modulation of NF-kB signaling.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines by disrupting cellular homeostasis.
Biological Activity Studies
Recent research has focused on the cytotoxic effects and anti-inflammatory properties of this compound.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated significant dose-dependent cytotoxicity against A549 lung cancer cells. The mechanism involved the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) and reduced NF-kB activation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide exhibit significant anticancer properties. Studies have shown that derivatives of oxalamide can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor progression .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Thiophene derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moieties enhance charge transport properties, making this compound suitable for use in electronic devices .
Sensor Development
The compound's ability to interact with various analytes makes it a candidate for sensor applications. Thiophene-based materials are known for their sensitivity to changes in environmental conditions, which can be harnessed for developing sensors for detecting gases or biomolecules .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of thiophene oxalamides on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Study on Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of thiophene derivatives found that certain modifications increased their effectiveness against resistant bacterial strains. The study highlighted the importance of structural diversity in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Prepare thiophene-based intermediates via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for thiophene ring functionalization) .
-
Step 2 : Introduce the oxalamide group using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
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Step 3 : Purify intermediates via column chromatography or recrystallization to ensure >95% purity .
-
Optimization : Adjust temperature (typically 0–60°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to maximize yield .
- Key Data :
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12h | 65–75 | 90 |
| 2 | EDC, HOBt | DCM, RT, 24h | 50–60 | 85 |
| 3 | Ethanol/Hexane | Recrystallization | – | 95+ |
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of thiophene and pyridine moieties via ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ determination) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
- Methodology :
-
Target Identification : Perform kinome-wide profiling using competitive binding assays (e.g., KINOMEscan) .
-
Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinases (e.g., EGFR, VEGFR) .
-
Pathway Analysis : Conduct RNA-seq or phosphoproteomics to map downstream signaling effects .
- Case Study :
-
Hypothesis : Compound inhibits EGFR phosphorylation.
-
Validation : Western blotting for p-EGFR (Tyr1068) in A549 cells treated with 10 µM compound .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
- Methodology :
-
Functional Group Modifications :
-
Replace labile esters with amides (e.g., pyridine → pyrimidine for better metabolic resistance) .
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Introduce electron-withdrawing groups (e.g., -CF₃) on thiophene to reduce oxidative metabolism .
-
In Silico Tools : Predict metabolic hotspots with MetaSite or CYP450 docking .
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In Vitro Assays : Test stability in liver microsomes (human/rat) and measure t₁/₂ .
- SAR Data :
| Derivative | Modification | IC₅₀ (nM) | Microsomal t₁/₂ (min) |
|---|---|---|---|
| Parent | – | 50 | 15 |
| -CF₃ | Thiophene-CF₃ | 55 | 45 |
| Pyrimidine | Pyridine → Pyrimidine | 60 | 60 |
Key Considerations for Experimental Design
- Contradictory Data Analysis : Cross-validate biological results with structural analogs (e.g., N1-(2-hydroxy-2-(thiophen-3-yl)ethyl) derivatives) to identify scaffold-specific vs. assay-specific effects .
- Scalability : Transition from batch synthesis to flow chemistry for intermediates to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
